3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Overview
Description
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a phenyl group, a thiadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenyl and tetrahydrofuran groups. One common method includes the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and tetrahydrofuran groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a sulfur atom in the ring.
Oxazoles: Contain an oxygen atom in the ring instead of sulfur.
Uniqueness
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the combination of its phenyl, thiadiazole, and tetrahydrofuran groups, which confer specific chemical and biological properties not found in similar compounds.
Biological Activity
3-Phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a compound characterized by its unique thiadiazole structure, which is known for diverse biological activities. The compound’s molecular formula is with a molecular weight of 303.4 g/mol .
Biological Activity
The biological activity of this compound can be attributed to the presence of the 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. Compounds containing this scaffold exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential efficacy against different cancer cell lines.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- Anticonvulsant : Activity in seizure models.
Antimicrobial Activity
Research has shown that thiadiazole derivatives often possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₁₅H₁₇N₃O₂S | Antimicrobial |
2-(4-chlorobenzyl sulfonylmethyl)-5-(2-chlorophenyl)-1,3,4-thiadiazole | C₁₄H₁₁Cl₂N₃OS | Antifungal |
5-(2'-4'-difluoro-4-hydroxy biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazole | C₂₀H₁₈F₂N₂O₂S | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary studies suggest that it exhibits moderate activity against leukemia and other cancers when tested at concentrations around 10 µM .
Case Study: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), the compound was screened against a panel of cancer cell lines. Results indicated that while it showed some activity against leukemia cells, overall efficacy was limited compared to standard chemotherapeutics .
Anti-inflammatory and Anticonvulsant Properties
The anti-inflammatory properties of thiadiazole compounds have been documented in several studies where they inhibit key inflammatory mediators. Similarly, anticonvulsant effects have been observed in related compounds within the same chemical class .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways. For example:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could act on receptors involved in inflammatory responses or neuronal excitability.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-3,5-6,12H,4,7-10H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODZIFQZSDXHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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